molecular formula C34H57N9O16 B1667906 Delicious peptide CAS No. 73984-05-1

Delicious peptide

カタログ番号: B1667906
CAS番号: 73984-05-1
分子量: 847.9 g/mol
InChIキー: JYGRAOYMDDFOSM-FQJIPJFPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

美味ペプチドは、ビーフミートペプチドとしても知られており、リシン-グリシン-アスパラギン酸-グルタミン酸-グルタミン酸-セリン-ロイシン-アラニンの配列を持つ小さな直鎖状オクタペプチドです。そのうま味で知られており、ビーフフレーバーエンハンサーとしてよく使用されます。 このペプチドは、牛肉のグレービーから単離することができ、熟成牛肉における内因性プロテアーゼ活性の産物です .

化学反応の分析

反応の種類

美味ペプチドは、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件

形成される主要な生成物

これらの反応から形成される主要な生成物には、アミノ酸配列が修飾された美味ペプチドのさまざまなアナログが含まれ、異なる味覚プロファイルと生物学的活性を示す場合があります .

科学的研究の応用

Flavor Enhancement in Food Products

Delicious peptides are primarily used for their flavor-enhancing properties. They can improve the taste profile of various food products, making them more appealing to consumers.

Case Studies

  • Low-Sodium Meat Products : A study demonstrated the application of Delicious peptides in low-sodium meat products, where they successfully replaced traditional sodium chloride while maintaining flavor integrity .
  • Functional Foods : Another investigation highlighted the incorporation of Delicious peptides into functional foods aimed at improving health outcomes without compromising taste .

Nutritional and Health Benefits

Beyond flavor enhancement, Delicious peptides have been studied for their potential health benefits.

Bioactive Properties

Research indicates that Delicious peptides may possess bioactive properties that contribute to various health benefits, including:

  • Antioxidant Activity : Some studies suggest that these peptides can exhibit antioxidant effects, potentially reducing oxidative stress in the body.
  • Cardiovascular Health : Peptides derived from protein hydrolysates have been linked to improved cardiovascular health through mechanisms such as blood pressure regulation.

Data Table: Bioactive Properties of Delicious Peptides

PropertyEffectReference
Antioxidant ActivityReduces oxidative stress
Blood Pressure RegulationMay lower hypertension
Immune ModulationEnhances immune response

Applications in Pharmaceutical Development

Delicious peptides are also being explored in pharmaceutical applications due to their potential therapeutic effects.

Drug Delivery Systems

Research into drug delivery systems has identified Delicious peptides as promising candidates for enhancing the bioavailability of certain medications. Their ability to interact with biological membranes can facilitate better absorption and efficacy of therapeutic agents .

Case Studies

  • Therapeutic Peptides : Studies have shown that incorporating Delicious peptides into drug formulations can improve stability and reduce bitterness, which is a common challenge in oral medications .
  • Nutraceuticals : The development of nutraceutical products utilizing Delicious peptides is on the rise, focusing on enhancing health benefits while ensuring palatability .

Future Prospects and Challenges

While the applications of Delicious peptide are promising, several challenges remain:

  • Regulatory Hurdles : The approval process for new food additives and nutraceuticals can be lengthy and complex.
  • Consumer Acceptance : Ensuring that consumers accept these new formulations is crucial for market success.

作用機序

美味ペプチドがその効果を発揮する仕組みには、舌の味覚受容体との相互作用が含まれます。ペプチドは特定の受容体に結合し、うま味として知覚される風味を生成するシグナル伝達経路を引き起こします。 分子内の塩基性部分のカチオンと酸性部分のアニオンは、塩味と旨味を生成するために緊密に接近している必要があります .

類似化合物との比較

類似化合物

独自性

美味ペプチドは、塩味、うま味、わずかな酸味を含む複雑な風味プロファイルを生成する能力において独自です。 グルタミン酸ナトリウムは主にうま味を提供するのに対し、美味ペプチドはよりニュアンスがあり、多面的な風味体験を提供します .

生物活性

Delicious peptide, also known as beefy meaty peptide (BMP), is an octapeptide (eight amino acids) primarily recognized for its role in enhancing the savory umami flavor in food. This peptide was first isolated from beef soup by Yamasaki and Maekawa in 1978. Its structure includes a specific arrangement of amino acids, notably featuring lysine at the N-terminus and acidic residues such as aspartate and glutamate, which are crucial for its flavor-enhancing properties. Besides its culinary applications, recent studies suggest potential health benefits, particularly regarding blood pressure regulation due to the presence of Angiotensin-Converting Enzyme (ACE) inhibitory peptides in beef protein hydrolysates containing BMP.

Flavor Enhancement

This compound is primarily studied for its ability to enhance umami taste in food products. Research indicates that BMP interacts with taste receptors, contributing to a complex flavor profile that can change based on environmental conditions like pH levels. For instance, BMP can produce varying taste sensations ranging from sour to umami depending on its concentration and the surrounding conditions .

Table 1: Comparison of Flavor Enhancers

Compound NameStructure/CharacteristicsUnique Features
Monosodium GlutamateSodium salt of glutamic acidWidely used as a flavor enhancer; strong umami taste
Yeast Extract PeptidesMixture of peptides derived from yeastContains various amino acids contributing to umami
Hydrolyzed Vegetable ProteinPeptides from plant sourcesOften used in vegetarian products for savory flavors
Beef ExtractConcentrated beef flavorsRich in various peptides but not specifically defined
This compound Specific sequence of amino acidsUnique umami profile; stable under heat

Health Benefits

Emerging research suggests that this compound may have health-promoting properties beyond flavor enhancement. Certain studies indicate that beef protein hydrolysates containing BMP might contribute to lowering blood pressure due to their ACE inhibitory activity. However, further investigations are necessary to isolate BMP's specific contributions to these health effects.

This compound activates specific taste receptors associated with umami flavor perception. The presence of both basic and acidic amino acids facilitates interactions that signal flavor intensity. Studies have shown that BMP remains stable under high-heat conditions, making it suitable for various culinary applications without losing its flavor-enhancing properties .

Study on Proteolysis in Beef Products

A significant study focused on the proteolytic processes during thaw-aging of beef highlighted the generation of this compound among other taste-active peptides. The research utilized peptidomics to analyze changes in peptide profiles over time, confirming that certain proteases contribute to the degradation of myofibrillar proteins, leading to increased levels of taste-active peptides like BMP during thaw-aging .

NMR and Molecular Dynamics Analysis

Another study employed NMR and molecular dynamics simulations to investigate the low-energy conformations of this compound. The findings revealed multiple structural families derived from the peptide, providing insights into how structural variations might influence its biological activity and flavor-enhancing properties .

特性

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGRAOYMDDFOSM-FQJIPJFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57N9O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027510
Record name Beefy meaty peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

847.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73984-05-1
Record name Beefy meaty peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073984051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beefy meaty peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEEFY MEATY PEPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0DS1PZ2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

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